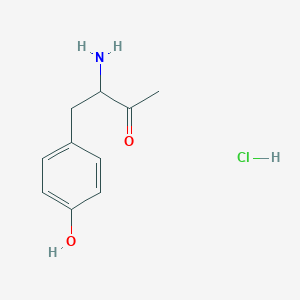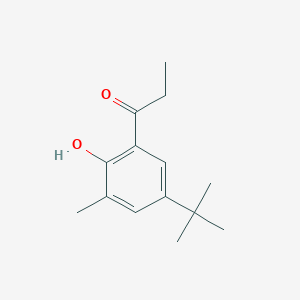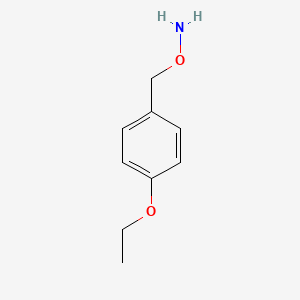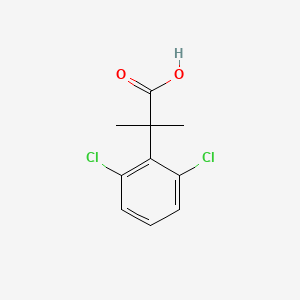![molecular formula C14H21N5O4 B13614825 tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common motif in many biologically active molecules
Métodos De Preparación
The synthesis of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of a purine derivative with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving purine metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate involves its interaction with specific molecular targets in the body. The purine ring system allows it to interact with enzymes and receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and has potential therapeutic implications .
Comparación Con Compuestos Similares
Tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate can be compared with other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Caffeine: A stimulant that acts as an adenosine receptor antagonist.
Propiedades
Fórmula molecular |
C14H21N5O4 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-12(21)15-7-6-8-16-9-10(17-8)18(4)13(22)19(5)11(9)20/h6-7H2,1-5H3,(H,15,21)(H,16,17) |
Clave InChI |
SODLGEOWCXQJRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


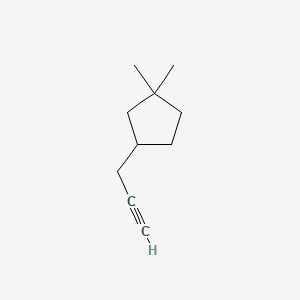
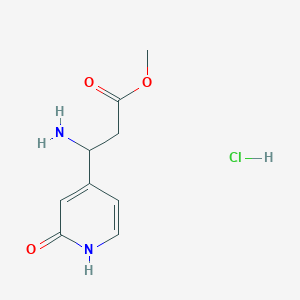
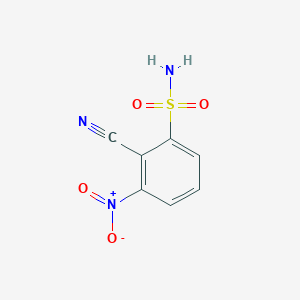
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)

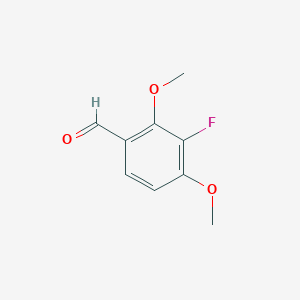
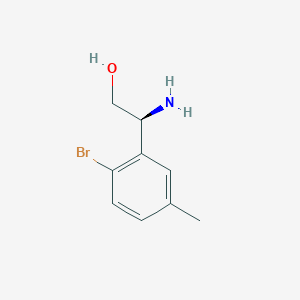
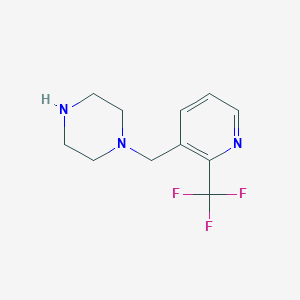
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)

